molecular formula C12H17NO3 B12321530 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

Cat. No.: B12321530
M. Wt: 223.27 g/mol
InChI Key: CJPJHVFZFGDVBV-UHFFFAOYSA-N
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Description

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group on a phenol ring. This compound is commonly used in organic synthesis, particularly in the protection of amino groups to prevent unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol typically involves the reaction of 4-aminomethylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(t-Butoxycarbonyl)(aminomethyl)]benzoic acid
  • 4-[(t-Butoxycarbonyl)(aminomethyl)]benzyl alcohol
  • 4-[(t-Butoxycarbonyl)(aminomethyl)]aniline

Uniqueness

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol is unique due to its phenol group, which provides additional reactivity compared to similar compounds with different functional groups. This makes it particularly useful in reactions requiring both amino protection and phenol reactivity .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3

InChI Key

CJPJHVFZFGDVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N

Origin of Product

United States

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